REACTION_SMILES
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[C:13]([CH3:14])([CH3:15])([CH3:16])[Si:17]([CH3:18])([CH3:19])[Cl:20].[CH2:21]([N:22]([CH:23]([CH3:24])[CH3:25])[CH:26]([CH3:27])[CH3:28])[CH3:29].[CH3:1][O:2][c:3]1[c:4]([OH:12])[cH:5][c:6]([N+:9](=[O:10])[O-:11])[cH:7][cH:8]1.[O:31]=[CH:32][N:33]([CH3:34])[CH3:35].[OH2:30]>>[CH3:1][O:2][c:3]1[c:4]([O:12][Si:17]([C:13]([CH3:14])([CH3:15])[CH3:16])([CH3:18])[CH3:19])[cH:5][c:6]([N+:9](=[O:10])[O-:11])[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[Si](C)(C)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc([N+](=O)[O-])cc1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COc1ccc([N+](=O)[O-])cc1O[Si](C)(C)C(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |